1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide
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Description
1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide is a compound that contains a 1,2,3-triazole scaffold. This scaffold is not found in nature but is intensely investigated by synthetic chemists due to its excellent properties . The 1,2,3-triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .
Synthesis Analysis
The synthesis of 1,2,3-triazoles and their derivatives often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This process is part of a larger library of synthetic routes used over the past 21 years .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles, including this compound, is characterized by a five-membered heterocycle made up of three nitrogens and two carbons. All five atoms are sp2-hybridized . One N atom is pyrrole kind, and the other two atoms are pyridine kind .Chemical Reactions Analysis
1,2,3-Triazole scaffolds are versatile and adaptable, offering a wide range of applications in the form of anti-microbial, anti-virals, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents . They are also known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .Mechanism of Action
Target of Action
The primary target of 1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various physiological and pathological processes .
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by binding directly to the active site residues of the enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in the compound contributes to its overall activity . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , offering various types of binding to the target enzyme .
Biochemical Pathways
The compound affects the biochemical pathway involving the Carbonic Anhydrase-II enzyme. By inhibiting this enzyme, it disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a critical process in maintaining pH balance and transporting carbon dioxide out of tissues .
Pharmacokinetics
The 1,2,3-triazoles are known for their chemical and biological stability , which could potentially contribute to their pharmacokinetic properties.
Result of Action
The compound exhibits moderate inhibitory potential against the Carbonic Anhydrase-II enzyme . This inhibition can disrupt the normal function of the enzyme, potentially affecting processes such as fluid secretion, respiration, and pH regulation .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the synthesis of 1,2,3-triazole analogs has been achieved in an aqueous medium , suggesting that the compound might be stable and active in aqueous environments.
Biochemical Analysis
Biochemical Properties
The compound 1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide has shown potential as an inhibitor of the carbonic anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in this compound has contributed to its overall activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding with the active site residues of the carbonic anhydrase-II enzyme . This binding interaction leads to the inhibition of the enzyme, thereby exerting its effects at the molecular level .
Properties
IUPAC Name |
1-phenyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-24(23,14-15-7-3-1-4-8-15)20-17(13-21-18-11-12-19-21)16-9-5-2-6-10-16/h1-12,17,20H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTIMNCMXBIGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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